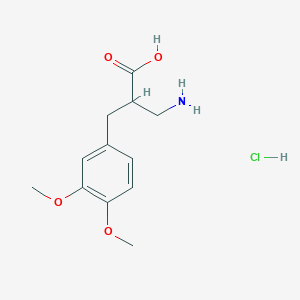

2-(Aminomethyl)-3-(3,4-dimethoxyphenyl)propanoic acid;hydrochloride

Description

2-(Aminomethyl)-3-(3,4-dimethoxyphenyl)propanoic acid hydrochloride is a synthetic amino acid derivative characterized by a propanoic acid backbone substituted with an aminomethyl group and a 3,4-dimethoxyphenyl aromatic ring. The hydrochloride salt enhances its solubility in aqueous environments, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

2-(aminomethyl)-3-(3,4-dimethoxyphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4.ClH/c1-16-10-4-3-8(6-11(10)17-2)5-9(7-13)12(14)15;/h3-4,6,9H,5,7,13H2,1-2H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCOKLJDATWICPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(CN)C(=O)O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-3-(3,4-dimethoxyphenyl)propanoic acid;hydrochloride typically involves multiple steps. One common synthetic route starts with the protection of the amino group, followed by the introduction of the dimethoxyphenyl group through a Friedel-Crafts alkylation reaction. The final steps involve deprotection and conversion to the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to ensure efficient synthesis. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-3-(3,4-dimethoxyphenyl)propanoic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

2-(Aminomethyl)-3-(3,4-dimethoxyphenyl)propanoic acid;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-3-(3,4-dimethoxyphenyl)propanoic acid;hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the dimethoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key structural features, such as substituted phenyl rings, amino groups, or propanoic acid backbones. Variations in substituents, stereochemistry, and functional groups significantly influence physicochemical properties and biological activity.

Table 1: Structural and Functional Comparison of Similar Compounds

Key Structural and Functional Insights:

Aromatic Substitutents :

- The 3,4-dimethoxyphenyl group in the target compound provides balanced lipophilicity compared to the polar 3,4-dihydroxyphenyl in dopamine hydrochloride . Methoxy groups reduce oxidative degradation risks seen in catechols.

- Fluorinated phenyl analogs (e.g., 3,4,5-trifluorophenyl in ) exhibit enhanced metabolic stability and stronger electronegative interactions in enzyme binding pockets, making them candidates for antiviral applications.

Backbone Modifications: Ester derivatives (e.g., ethyl ester in ) increase lipophilicity for better absorption but require hydrolysis to release the active carboxylic acid.

Biological Implications: Dopamine hydrochloride () demonstrates the importance of hydroxyl groups for receptor binding but highlights stability challenges.

Biological Activity

2-(Aminomethyl)-3-(3,4-dimethoxyphenyl)propanoic acid; hydrochloride, also known by its chemical formula C12H17ClN2O4, is a compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C12H17ClN2O4

- Molecular Weight : 288.73 g/mol

- CAS Number : 910444-09-6

The biological activity of 2-(Aminomethyl)-3-(3,4-dimethoxyphenyl)propanoic acid; hydrochloride is attributed to its structural components:

- The aminomethyl group allows for hydrogen bonding and electrostatic interactions with biological targets.

- The 3,4-dimethoxyphenyl group enhances hydrophobic interactions, which can influence the compound's binding affinity to various receptors and enzymes.

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentrations (MIC) against Staphylococcus aureus and Escherichia coli were reported to be as low as 8 µg/mL, suggesting significant efficacy against these pathogens .

2. Enzyme Inhibition

Studies have shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For example:

- It may inhibit enzymes related to the biosynthesis of neurotransmitters, potentially impacting conditions such as depression or anxiety.

3. Neuroprotective Effects

Preliminary studies suggest that the compound may possess neuroprotective properties:

- It has been shown to reduce oxidative stress markers in neuronal cell lines, indicating a potential role in neurodegenerative disease prevention.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various compounds similar to 2-(Aminomethyl)-3-(3,4-dimethoxyphenyl)propanoic acid; hydrochloride:

- Compounds were tested against a panel of drug-resistant strains, including MRSA and vancomycin-resistant Enterococcus faecalis.

- Results indicated that modifications in the chemical structure significantly enhanced antimicrobial activity against these resistant strains .

Case Study 2: Neuroprotective Activity

Another study focused on the neuroprotective effects of related compounds:

- Researchers found that treatment with the compound led to decreased apoptosis in neuronal cells exposed to neurotoxic agents.

- This suggests a potential therapeutic application in treating neurodegenerative disorders such as Alzheimer's disease.

Data Summary Table

Q & A

Q. What synthetic methodologies are commonly employed for 2-(Aminomethyl)-3-(3,4-dimethoxyphenyl)propanoic acid hydrochloride?

The synthesis typically involves coupling reactions (e.g., palladium-catalyzed cross-coupling) and protection/deprotection strategies for amine and carboxylic acid groups. Hydrochloride salt formation is achieved via treatment with HCl in polar solvents. Reaction optimization includes temperature control (e.g., 60–80°C) and base selection (e.g., potassium carbonate) to improve yield and purity .

Q. What spectroscopic techniques are used to characterize this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) confirms structural integrity, while High-Resolution Mass Spectrometry (HR-MS) validates molecular weight. X-ray crystallography may resolve stereochemical configurations if crystalline derivatives are obtained. Purity is assessed via HPLC with UV detection .

Q. How do researchers evaluate solubility and stability under experimental conditions?

Solubility is tested in solvents (e.g., water, DMSO, ethanol) using gravimetric analysis or UV spectrophotometry. Stability studies involve accelerated degradation tests (e.g., exposure to light, heat, or varying pH) monitored by HPLC. Buffered solutions (pH 1.2–7.4) simulate physiological conditions for preclinical assays .

Q. What is the role of the 3,4-dimethoxyphenyl moiety in this compound’s reactivity?

The methoxy groups influence electronic effects (e.g., resonance donation) and steric hindrance, affecting regioselectivity in electrophilic substitution or cross-coupling reactions. Comparative studies with non-methoxy analogs highlight differences in reaction kinetics and byproduct formation .

Q. How is the hydrochloride salt form validated?

Chloride content is quantified via ion chromatography or potentiometric titration. Differential Scanning Calorimetry (DSC) identifies salt-specific melting points, while FT-IR confirms protonation of the amine group (N–H stretch at ~2500 cm⁻¹) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Catalysts (e.g., Pd(PPh₃)₄ for coupling) and solvent systems (e.g., DMF/water mixtures) are optimized via Design of Experiments (DoE) to minimize side reactions. Continuous flow reactors enhance reproducibility and scalability compared to batch methods .

Q. How are contradictions in spectroscopic data resolved (e.g., overlapping NMR signals)?

Advanced 2D NMR techniques (e.g., COSY, NOESY) and computational modeling (DFT calculations) clarify ambiguous assignments. Isotopic labeling (e.g., ¹⁵N) may resolve amine-related signal overlaps .

Q. What experimental designs assess the stereochemical impact on biological activity?

Enantiomers are separated using chiral HPLC or synthesized via asymmetric catalysis (e.g., Evans’ oxazolidinones). In vitro assays (e.g., enzyme inhibition) compare stereoisomers to determine structure-activity relationships (SAR) .

Q. What analytical methods quantify trace impurities in this compound?

Ultra-HPLC (UHPLC) with charged aerosol detection (CAD) or LC-MS/MS identifies impurities at ppm levels. Method validation follows ICH guidelines for linearity, precision, and detection limits .

Q. How is the environmental fate of this compound evaluated in ecotoxicology studies?

Biodegradation assays (OECD 301) assess microbial breakdown in soil/water systems. Ecotoxicity is tested via algal growth inhibition (OECD 201) and Daphnia magna mortality assays. Computational models (e.g., EPI Suite) predict bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.